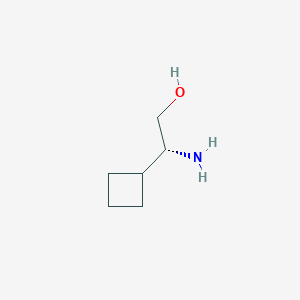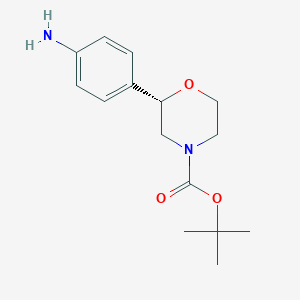![molecular formula C8H4ClN3 B3094627 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1260382-96-4](/img/structure/B3094627.png)
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Vue d'ensemble
Description
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 . It is a solid substance and its molecular weight is 177.59 . The compound is also known by its CAS Number: 1260382-96-4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClc1ccc2[nH]ccc2n1 . The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 177.59 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Pyrrolopyridine in Medicinal Chemistry
Pyrrolopyridines, including derivatives like 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, are extensively explored for their pharmacological potentials. These compounds are pivotal in the synthesis of molecules with varied biological activities, serving as key scaffolds in the development of novel therapeutics. The interest in pyrrolopyridines is primarily due to their ability to interact with biological targets selectively, offering pathways to treat various diseases (Li Petri et al., 2021). Pyrrolopyridines' structural diversity allows for the modulation of their pharmacokinetic and pharmacodynamic profiles, making them adaptable to various therapeutic needs.
Applications in Kinase Inhibition
Kinase inhibitors are a prominent area where pyrrolopyridine derivatives show immense potential. Due to their versatility in binding modes, these scaffolds are frequently employed in the design of kinase inhibitors, targeting a wide range of kinase-related diseases, including cancer. The pyrrolo[3,2-b]pyridine core, similar to the structure of this compound, has been particularly noted for its efficacy in engaging with kinases at the hinge region, facilitating the development of potent and selective inhibitors (Wenglowsky, 2013).
Role in Heterocyclic Chemistry
In the broader context of heterocyclic chemistry, pyrrolopyridine derivatives are recognized as versatile intermediates for synthesizing complex heterocyclic compounds. These entities are critical in developing natural product analogs and novel heterocycles with potential pharmacological activities. Their utility in synthesizing diverse heterocycles underscores the importance of pyrrolopyridines in discovering new therapeutic agents and understanding biological processes (Negri et al., 2004).
Catalysis and Synthesis
Pyrrolopyridines also find applications in catalysis, especially in synthesizing pyranopyrimidine derivatives, which are of significant medicinal and pharmaceutical interest. The catalytic roles of pyrrolopyridine derivatives in facilitating the synthesis of biologically active compounds highlight their utility in organic synthesis and drug development (Parmar et al., 2023).
Optical Sensors and Dyes
The structural characteristics of pyrrolopyridines lend themselves to applications beyond pharmacology, including the development of optical sensors and dyes. Their electronic properties are harnessed in designing optical sensors for detecting various analytes, further showcasing the versatility of pyrrolopyridine derivatives in scientific research (Jindal & Kaur, 2021).
Mécanisme D'action
Target of Action
Related compounds such as 1h-pyrrolo[2,3-b]pyridine have been found to interact withhuman neutrophil elastase (HNE) , a potent serine protease belonging to the chymotrypsin family. HNE is an important target for the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .
Mode of Action
It is suggested that the 5-position of 1h-pyrrolo[2,3-b]pyridine is close to a specific residue (g485), and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1h-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with g485 to improve the activity .
Propriétés
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-1-6-8(12-7)5(3-10)4-11-6/h1-2,4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNLGLCYNMONKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B3094638.png)
![1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B3094643.png)
![(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3094661.png)
